An In-Depth Technical Guide to Ethyl 4'-Bromo-[1,1'-biphenyl]-4-carboxylate: Synthesis, Properties, and Applications
An In-Depth Technical Guide to Ethyl 4'-Bromo-[1,1'-biphenyl]-4-carboxylate: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
Introduction: The Biphenyl Scaffold as a Privileged Structure
Ethyl 4'-bromo-[1,1'-biphenyl]-4-carboxylate is a key organic intermediate characterized by its biphenyl core structure. This scaffold, consisting of two connected phenyl rings, is considered a "privileged structure" in medicinal chemistry and materials science.[1] Its rigidity and tunable electronic properties make it a foundational component in a wide array of functional molecules, from life-saving pharmaceuticals to advanced liquid crystal displays.[2][3]
This technical guide provides an in-depth exploration of ethyl 4'-bromo-[1,1'-biphenyl]-4-carboxylate, focusing on its synthesis, characterization, and critical role as a versatile building block. The presence of both a bromo group and an ethyl carboxylate group at opposite ends of the biphenyl system offers two distinct points for chemical modification, making it an invaluable precursor for creating complex molecular architectures.[1][4]
Core Synthesis: The Suzuki-Miyaura Cross-Coupling Reaction
The most efficient and widely adopted method for synthesizing unsymmetrical biaryls like ethyl 4'-bromo-[1,1'-biphenyl]-4-carboxylate is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[3][5][6][7] This Nobel Prize-winning reaction offers high yields, mild reaction conditions, and exceptional tolerance to a wide range of functional groups, making it a cornerstone of modern organic synthesis.[3][8]
The strategic advantage of the Suzuki coupling lies in its ability to form a carbon-carbon bond between an aryl halide and an arylboronic acid.[7][8] For the target molecule, the synthesis involves coupling a brominated aromatic ring with a boronic acid derivative of the other ring.
Caption: General schematic for the Suzuki-Miyaura synthesis.
Mechanistic Rationale
The efficacy of the Suzuki-Miyaura coupling stems from a well-understood catalytic cycle involving a palladium complex. Understanding this cycle is crucial for optimizing reaction conditions and troubleshooting potential issues.
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Oxidative Addition : The active Pd(0) catalyst reacts with the aryl halide (e.g., ethyl 4-iodobenzoate), inserting itself into the carbon-halogen bond. This forms a Pd(II) complex. The reactivity order for the halide is I > Br >> Cl.[3]
-
Transmetalation : The base activates the boronic acid, forming a boronate species. This species then transfers its aryl group to the Pd(II) complex, displacing the halide. This is often the rate-determining step.
-
Reductive Elimination : The two aryl groups on the palladium complex couple and are eliminated from the metal center, forming the desired biphenyl C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Field-Proven Experimental Protocol
This protocol describes a general, scalable procedure for the synthesis of ethyl 4'-bromo-[1,1'-biphenyl]-4-carboxylate.
Materials:
-
4-Bromophenylboronic acid (1.2 equivalents)
-
Ethyl 4-iodobenzoate (1.0 equivalent)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)
-
1,4-Dioxane and Water (4:1 ratio, degassed)
Procedure:
-
Reaction Setup : In a flame-dried, round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine ethyl 4-iodobenzoate, 4-bromophenylboronic acid, and potassium carbonate.
-
Inert Atmosphere : Seal the flask and evacuate and backfill it with an inert gas (e.g., Argon or Nitrogen) three times to ensure the exclusion of oxygen, which can deactivate the catalyst.
-
Solvent and Catalyst Addition : Under a positive pressure of inert gas, add the degassed dioxane/water solvent mixture via cannula or syringe. Follow this with the addition of the palladium catalyst.
-
Reaction Execution : Heat the mixture to 80-90 °C with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-16 hours.
-
Work-up : Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water.
-
Extraction : Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Washing and Drying : Combine the organic extracts and wash sequentially with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Purification : Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. Purify the crude solid by recrystallization from ethanol or by column chromatography on silica gel to obtain the final product as a white or off-white solid.
Physicochemical Properties and Spectroscopic Data
Accurate characterization is essential to confirm the identity and purity of the synthesized compound.
| Property | Value | Source |
| CAS Number | 84337-85-9 | [4][9][10] |
| Molecular Formula | C₁₅H₁₃BrO₂ | [4][9][10] |
| Molecular Weight | 305.17 g/mol | [9][10] |
| Appearance | White to off-white solid/crystals | Generic |
| Storage | Sealed in dry, room temperature | [9] |
Spectroscopic Analysis:
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¹H NMR : The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the two different rings, typically in the range of 7.5-8.2 ppm. The ethyl group will present as a quartet around 4.4 ppm (CH₂) and a triplet around 1.4 ppm (CH₃).
-
¹³C NMR : The carbon NMR will show signals for the two aromatic rings, the ester carbonyl carbon (around 166 ppm), and the two carbons of the ethyl group.
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Mass Spectrometry (MS) : The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).
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Infrared (IR) Spectroscopy : The IR spectrum will prominently feature a strong absorption band around 1720 cm⁻¹ corresponding to the C=O stretching of the ester functional group.
Applications in Research and Development
The utility of ethyl 4'-bromo-[1,1'-biphenyl]-4-carboxylate stems from its role as a versatile scaffold for building more complex molecules.
Medicinal Chemistry
The biphenyl moiety is a core component of numerous pharmacologically active compounds, including anti-inflammatory agents, antihypertensives (e.g., sartan drugs), and anti-cancer therapies.[1] This intermediate serves as a starting point for synthesizing novel drug candidates.
-
Scaffold for Drug Discovery : The bromo-substituent provides a reactive site for further cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig amination), allowing for the introduction of diverse functional groups to explore structure-activity relationships (SAR).[1][8][11] For instance, derivatives of biphenyl-4-carboxylic acid have been investigated as Cdk4 inhibitors for cancer therapy and as antagonists for platelet-activating factor.[11][12]
-
Prodrug Development : The ethyl ester can function as a prodrug, which may be hydrolyzed in vivo by esterases to release the active carboxylic acid form. This strategy can improve the pharmacokinetic properties of a drug.[13]
Materials Science
The rigid, rod-like structure of the biphenyl unit is fundamental to the design of advanced materials.[1][14]
-
Liquid Crystals : Biphenyl derivatives are extensively used as mesogens, the core structural units that give rise to liquid crystalline phases.[2][3][14] By modifying the terminal groups (ester and bromo-positions), researchers can fine-tune the phase transition temperatures and anisotropic properties required for applications in liquid crystal displays (LCDs) and other electro-optic devices.[2][14]
-
Organic Polymers and OLEDs : This compound can be functionalized to create monomers for polymerization, leading to side-chain liquid crystal polymers or conjugated polymers for use in organic electronics, such as Organic Light-Emitting Diodes (OLEDs).[1][2][14]
Conclusion
Ethyl 4'-bromo-[1,1'-biphenyl]-4-carboxylate is more than a simple chemical; it is a powerful and versatile platform for innovation. Its efficient synthesis via the Suzuki-Miyaura coupling, combined with its dual-functional nature, provides researchers in drug discovery and materials science with a reliable and adaptable building block. A thorough understanding of its synthesis, properties, and reactive potential is crucial for leveraging this key intermediate to develop the next generation of pharmaceuticals and advanced materials.
References
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PubChem. Ethyl (1,1'-biphenyl)-4-carboxylate | C15H14O2 | CID 238201. Available from: [Link]
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Organic Syntheses. SYNTHESIS OF UNSYMMETRICAL BIARYLS USING A MODIFIED SUZUKI CROSS-COUPLING: 4-BIPHENYLCARBOXALDEHYDE. Available from: [Link]
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Royal Society of Chemistry. Supporting information. Available from: [Link]
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PubChem. Ethyl 4'-bromo-[1,1'-biphenyl]-4-carboxylate | C15H13BrO2 | CID 14924841. Available from: [Link]
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PubChem. 4-Bromo-4'-ethyl-1,1'-biphenyl | C14H13Br | CID 23238460. Available from: [Link]
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ResearchGate. Synthesis of 4′-substituted biphenyl-4-carboxylic acids 1–14. Available from: [Link]
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SciSpace. Structure and Phase Transitions of Ethyl 4′-n-undecyloxybiphenyl-4-carboxylate and Its Acid Derivative. Available from: [Link]
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PubMed. Biphenylcarboxamide derivatives as antagonists of platelet-activating factor. Available from: [Link]
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Express Polymer Letters. Suzuki coupling reactions catalyzed by poly(N-ethyl-4-vinylpyridinium) bromide stabilized palladium nanoparticles in. Available from: [Link]
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reposiTUm. Suzuki Cross Coupling of 4-Bromobenzyl-(1H). Available from: [Link]
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Taylor & Francis Online. A convenient one-pot synthesis, and characterisation of the ω-bromo-1-(4-cyanobiphenyl-4'-yl) alkanes (CBnBr). Available from: [Link]
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IJSDR. Biological deeds of Biphenyl derivatives - A short Review. Available from: [Link]
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ACS Publications. Biphenyl-4-carboxylic Acid [2-(1H-Indol-3-yl)-ethyl]-methylamide (CA224), a Nonplanar Analogue of Fascaplysin, Inhibits Cdk4 and Tubulin Polymerization: Evaluation of in Vitro and in Vivo Anticancer Activity. Available from: [Link]
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PubMed. Enhancement of the antiinflammatory effect of ethyl 4-biphenylyl acetate in ointment by beta-cyclodextrin derivatives: increased absorption and localized activation of the prodrug in rats. Available from: [Link]
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Walsh Medical Media. QSAR and Synthesis of a Novel Biphenyl Carboxamide Analogue for Analgesic Activity. Available from: [Link]
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